Anti‑Inflammatory Selectivity: Exclusion of the 3,4‑Dichloro Isomer from a Granted US Patent Claiming 2,4‑Dichloro and Other Analogs
US Patent 3,950,538 specifically claims anti‑inflammatory methods employing a series of 1‑aryl‑3‑(2‑hydroxyethyl)thioureas [1]. The patent enumerates 24 aryl substituents that confer anti‑inflammatory activity, including 2,4‑dichlorophenyl, 4‑chlorophenyl, and 2,4,6‑trichlorophenyl. The 3,4‑dichlorophenyl substituent is conspicuously absent from the claim list. This exclusion provides direct, patent‑level evidence that the 3,4‑dichloro substitution pattern does not produce the same anti‑inflammatory efficacy as its 2,4‑dichloro isomer, distinguishing the target compound as a distinct pharmacological entity.
| Evidence Dimension | Anti‑inflammatory activity claim scope |
|---|---|
| Target Compound Data | Not claimed for anti‑inflammatory use |
| Comparator Or Baseline | 1‑(2,4‑dichlorophenyl)‑3‑(2‑hydroxyethyl)thiourea (explicitly claimed) |
| Quantified Difference | Claimed vs. not claimed |
| Conditions | US Patent 3,950,538; anti‑inflammatory methods in mammals |
Why This Matters
For researchers seeking a 3,4‑dichloro‑substituted thiourea without confounding anti‑inflammatory activity, this compound represents a defined alternative to the anti‑inflammatory 2,4‑dichloro isomer.
- [1] US Patent 3,950,538. Anti‑inflammatory methods utilizing certain thioureas. Filed April 18, 1975, and issued April 13, 1976. View Source
